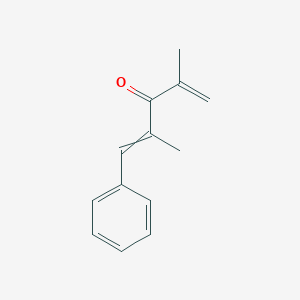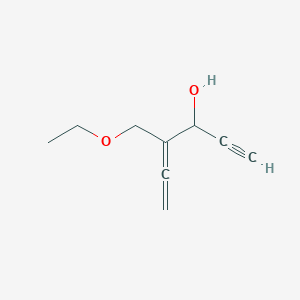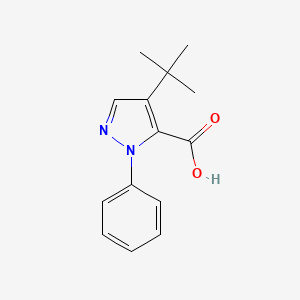![molecular formula C14H20O6S B14227304 Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate CAS No. 828276-80-8](/img/structure/B14227304.png)
Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a benzenesulfonyl group, and a hydroxybutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate typically involves the esterification of 4-hydroxybutanoic acid with butanol in the presence of a catalyst, followed by the sulfonation of the resulting ester with benzenesulfonyl chloride. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and a solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of butyl 4-[(benzenesulfonyl)oxy]-3-oxobutanoate.
Reduction: Formation of butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanol.
Substitution: Formation of butyl 4-[(substituted benzenesulfonyl)oxy]-3-hydroxybutanoate.
Applications De Recherche Scientifique
Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxybutanoate moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4-hydroxybenzoate: Similar in structure but lacks the benzenesulfonyl group.
Benzenesulfonic acid: Contains the benzenesulfonyl group but lacks the ester and hydroxybutanoate moieties.
Butyl benzenesulfonate: Contains the benzenesulfonyl group and butyl group but lacks the hydroxybutanoate moiety.
Uniqueness
Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both the benzenesulfonyl and hydroxybutanoate moieties allows for diverse interactions and reactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
828276-80-8 |
|---|---|
Formule moléculaire |
C14H20O6S |
Poids moléculaire |
316.37 g/mol |
Nom IUPAC |
butyl 4-(benzenesulfonyloxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C14H20O6S/c1-2-3-9-19-14(16)10-12(15)11-20-21(17,18)13-7-5-4-6-8-13/h4-8,12,15H,2-3,9-11H2,1H3 |
Clé InChI |
HLVBOODARYFRFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(COS(=O)(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)



![3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine](/img/structure/B14227238.png)
![2-{[6-(Azidomethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14227242.png)
![10-[6-(2-Sulfanylethyl)naphthalen-2-yl]decane-1-thiol](/img/structure/B14227255.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14227263.png)

![2,2'-[5-(Hydroxymethyl)-1,3-phenylene]diacetonitrile](/img/structure/B14227276.png)

![N-[3-(Trimethoxysilyl)propyl]propan-2-imine](/img/structure/B14227292.png)

![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
